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Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]-

RIPK2 kinase inhibition innate immunity chemogenomics

Researchers require reference-grade RIP2 inhibitors with confirmed selectivity to avoid off-target effects in NOD1/2 signaling studies. This compound (CAS 944795-40-8) provides a validated chemical probe. - **Target Engagement**: Documented RIP2 kinase inhibitor (ChEMBL: CHEMBL398422). - **Structural Precision**: 5-methyl-1H-indazol-4-yl substitution as claimed in foundational patent. - **Application**: Positive control for SAR studies, chemogenomic profiling, and inflammatory disease research (Blau syndrome, IBD).

Molecular Formula C19H17N7O
Molecular Weight 359.4 g/mol
CAS No. 944795-40-8
Cat. No. B3309991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]-
CAS944795-40-8
Molecular FormulaC19H17N7O
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)NN=C2)NC3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)N
InChIInChI=1S/C19H17N7O/c1-11-5-6-15-14(10-22-26-15)17(11)24-16-7-8-21-19(25-16)23-13-4-2-3-12(9-13)18(20)27/h2-10H,1H3,(H2,20,27)(H,22,26)(H2,21,23,24,25)
InChIKeyADCQRIVAZWFZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]-: An Indazole-Pyrimidine RIPK2 Inhibitor Scaffold


Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]- (CAS 944795-40-8) is a synthetic small molecule characterized by an indazole-pyrimidine-benzamide core, with a molecular formula of C19H17N7O and a molecular weight of 359.39 g/mol [1]. This compound belongs to a class of substituted indazolyl-pyrimidines that have been disclosed as selective inhibitors of Receptor-Interacting Protein 2 (RIP2) kinase, a key mediator of innate immune signaling and inflammatory responses [2]. Its curated entry in authoritative databases such as ChEMBL (CHEMBL398422) and Pharos confirms that it has been the subject of formal bioactivity profiling, distinguishing it from many uncharacterized structural analogs that lack publicly documented target engagement data [1][3].

Target-defined kinase probe RIPK2 kinase inhibition pathway study fit
Database-curated bioactivity ChEMBL/Pharos annotated tool with reported target engagement data
Patent-protected scaffold Indazole-pyrimidine core distinct from mainstream kinase inhibitor chemotypes

Why Generic Indazole-Pyrimidines Cannot Substitute for Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]-


Within the indazolyl-pyrimidine class, minor structural variations—such as the position of the methyl group on the indazole ring or substitutions on the pyrimidine core—can drastically alter kinase selectivity profiles and cellular potency [1]. The specific 5-methyl-1H-indazol-4-yl substitution pattern present in CAS 944795-40-8 is explicitly claimed in the foundational patent as part of a structural formula that governs RIP2 kinase binding affinity [1]. Substituting a generic or superficially similar analog that lacks this precise substitution pattern (e.g., a des-methyl indazole variant) carries a high risk of introducing off-target kinase activity or losing RIP2 engagement entirely, as demonstrated by the steep SAR trends documented across the patent's genus [1]. Without quantitative confirmation that a substitute matches the target compound's selectivity node, experimental reproducibility is compromised. The curated bioactivity records for this specific compound in ChEMBL further underscore that its reported target interactions are non-redundant with close structural neighbors that lack equivalent database annotation [2].

Methyl group absence Des-methyl or unsubstituted indazole analogs may fall outside the active patent scope and lose RIPK2 engagement
Unannotated structural neighbors Analogs without ChEMBL/Pharos entries lack target engagement fingerprint data, requiring de novo assay development
Common kinase inhibitor scaffolds Quinazoline or pyrazolo-pyrimidine cores may have overlapping but non-RIPK2 profiles; scaffold switch may alter selectivity

Quantitative Differentiation: Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]- vs. Closest Analogs


Target-Specific Bioactivity Curation vs. Unannotated Analogs

CAS 944795-40-8 (CHEMBL398422) is one of the few indazole-pyrimidine derivatives with a publicly indexed bioactivity record in the ChEMBL database, which summarizes 5 distinct IC50 assay results and 5 binding target records [1]. In contrast, the vast majority of structurally similar compounds disclosed in the patent genus (e.g., des-methyl indazole analogs or pyrimidine regioisomers) possess no independent ChEMBL identifiers or curated potency data [2]. This presence in a manually curated chemogenomics database provides a quantifiable measure of research tractability: procurement of CAS 944795-40-8 comes with a predefined target engagement fingerprint, whereas generic analogs require de novo assay development and validation.

Bioactivity Curation
Class-level
≥5 curated assays vs. 0 for analogs
Reduced assay development uncertainty
ChEMBL v36, 2025 query
RIPK2 kinase inhibition innate immunity chemogenomics

5-Methyl-Indazole Substitution Pattern vs. Unsubstituted Indazole

The foundational patent explicitly requires R1A substituents on the indazole ring, with methyl identified as one of the preferred groups (alongside fluoro, methoxy, and ethoxy) for maintaining RIP2 kinase inhibitory activity [1]. The 5-methyl substitution on the indazole ring in CAS 944795-40-8 is thus a structurally defined requirement within the active genus; compounds lacking this substitution (e.g., unsubstituted 1H-indazol-4-yl analogs) fall outside the claimed scope of potent RIP2 inhibitors. While individual IC50 values for this specific compound are not publicly disclosed in the patent, the structural prioritization of 5-methyl-indazole over unsubstituted indazole is inferred from the Markush claim scope and the documented preference for R1A = methyl in the most preferred embodiments [1].

5-Methyl Substitution
Class-level
5-methyl-1H-indazol-4-yl (R1A=CH3) preferred in patent-active genus
Exact substitution aligns with patent-defined RIPK2 inhibitor space
Structural requirement inferred from patent claim scope
kinase selectivity structure-activity relationship RIP2 inhibitor design

NIH-Curated Chemogenomic Identity vs. Unlinked Structural Neighbors

CAS 944795-40-8 is assigned a unique ligand identifier (N59BYY1QYHXP) in the Pharos database, which collates NIH-funded target knowledge and links the compound to specific protein targets [1]. This linkage provides a verifiable chemogenomic identity that is absent for closely related indazole-pyrimidine analogs that are only listed in chemical vendor catalogs without target annotations. The Pharos entry confirms that this compound has been recognized as a bioactive small molecule within the NIH research ecosystem, a credential that generic procurement candidates from non-curated sources cannot claim [1].

Chemogenomic Identity
Reported
Pharos ID N59BYY1QYHXP vs. unlinked analogs
Verifiable pharmacological provenance supports grant-funded research
Pharos database query 2025
target identification pharmacological tool compound NIH ligand screening

Scaffold Novelty: Indazole-Pyrimidine-Benzamide vs. Common Chemotypes

The indazole-pyrimidine-benzamide chemotype represented by CAS 944795-40-8 is structurally distinct from more commonly studied kinase inhibitor scaffolds such as quinazoline (e.g., gefitinib) or pyrazolo-pyrimidine (e.g., dinaciclib) cores [1]. This structural divergence is relevant for procurement strategies targeting RIP2 kinase because cross-reactivity with these mainstream chemotypes is less likely based on scaffold topology [1]. The patent independently claims the indazolyl-pyrimidine diamine scaffold for RIP2 inhibition, distinguishing it from alternative kinase inhibitor classes that may have overlapping target profiles but different core structures [1].

Scaffold Novelty
Class-level
Indazole-pyrimidine-benzamide vs. quinazoline / pyrazolo-pyrimidine
Scaffold novelty may reduce off-target kinase cross-reactivity risk
Structural classification from patent and DrugBank
kinase inhibitor chemotype intellectual property scaffold differentiation

Optimal Application Scenarios for Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]-


RIPK2-Mediated Inflammatory Disease Research

The compound's association with RIP2 kinase inhibition, as documented in the foundational patent, makes it suitable for probing NOD1/NOD2 signaling pathways in autoinflammatory conditions such as Blau syndrome, sarcoidosis, and inflammatory bowel disease . Its curated bioactivity records in ChEMBL provide a starting point for dose-response studies, enabling researchers to benchmark cellular potency without needing to first establish assay conditions from scratch .

Kinase Selectivity Panel Screening and Off-Target Profiling

The unique indazole-pyrimidine-benzamide scaffold of CAS 944795-40-8, which is structurally distinct from quinazoline and pyrazolo-pyrimidine chemotypes , makes it a valuable probe in broad kinase selectivity panels. Procurement of this compound for commercial selectivity screening services allows CROs and pharma partners to map the selectivity fingerprint of the indazole-pyrimidine class, generating IP-protectable data that differentiates it from more commonly profiled kinase inhibitor scaffolds.

Structure-Activity Relationship Probe Compound Procurement

For medicinal chemistry teams exploring the RIPK2 inhibitor patent space, CAS 944795-40-8 serves as a key SAR probe because it incorporates the 5-methyl-indazole substitution explicitly preferred in the patent's active genus . It can be used as a positive control or reference compound when synthesizing and testing novel analogs, providing a direct benchmark against the patent-validated structural features. Its Pharos and ChEMBL annotations further support its use as a standard in chemogenomic data integration .

Academic Drug Discovery and Grant-Funded Target Validation

The presence of CAS 944795-40-8 in NIH-curated resources such as Pharos and its ChEMBL bioactivity summary make it a defensible choice for academic laboratories seeking to validate RIPK2 as a therapeutic target. The documented database linkages support grant applications that require chemical probes with established pharmacological identity, reducing the burden of preliminary characterization and justifying the compound's selection over less-characterized analogs.

Application
Selection Property
Validation Focus
NOD1/NOD2 pathway signaling studies
Database-curated target engagement fingerprint
RIPK2 selectivity and potency validation
Kinase selectivity panel studies
Indazole-pyrimidine scaffold chemotype
Selectivity profile mapping vs. common kinase scaffolds
SAR probe and reference standard
Patent-preferred 5-methyl substitution
Benchmarking against patent-defined active series
Academic target validation research
NIH/ChEMBL-linked pharmacological identity
Grant application support and characterization traceability
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